5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Dye Chemistry Physical Property Verification Quality Control

Sourcing aminophenol disulfonic acids with inconsistent purity compromises azo-dye coupling and carbapenem synthesis. This compound (CAS 120-98-9) resolves this: • Dual aqueous/organic solubility ensures homogeneous diazonium coupling and mixed-solvent naphthol reactions. • Defined mp 170 °C and validated RP-HPLC protocol enable reproducible quality control. • Documented carbapenem β-lactam intermediate-not substitutable by mono-sulfonic analogs. Supplied at ≥98% purity; ambient shipping.

Molecular Formula C6H7NO7S2
Molecular Weight 269.3 g/mol
CAS No. 120-98-9
Cat. No. B093471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-hydroxybenzene-1,3-disulphonic acid
CAS120-98-9
Molecular FormulaC6H7NO7S2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C6H7NO7S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14)
InChIKeyHTYRTGGIOAMLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-hydroxybenzene-1,3-disulphonic Acid: Key Properties and Industrial Role


5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS 120-98-9), also known as 2-aminophenol-4,6-disulfonic acid, is a benzene derivative bearing an amino, a hydroxyl, and two sulfonic acid groups . Its molecular formula is C6H7NO7S2, with a molar mass of 269.25 g/mol and a predicted density of 1.984 g/cm³ . The compound presents as a colorless crystalline powder, melts at 170 °C, and is soluble in water and organic solvents such as methanol and ethanol . Industrially, it serves primarily as a key intermediate in the synthesis of azo dyes for textiles and as a building block in pharmaceutical manufacturing, particularly for carbapenem antibiotics .

1 Synthetic intermediate for azo dye coupling and carbapenem antibiotic routes
2 Dual aqueous and organic solvent solubility supports mixed-media reaction conditions
3 High-purity grade (≥99%) available for sensitivity-critical synthetic workflows

Substitution Risks of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid


While numerous aminophenol sulfonic acids are marketed as "dye intermediates" or "pharmaceutical building blocks," their physicochemical and functional properties differ markedly, rendering simple substitution in validated processes unreliable. Variations in the number and position of sulfonic acid groups, the presence or absence of the free hydroxyl, and the counter-ion (free acid versus potassium/sodium salt) directly impact solubility, melting behavior, coupling efficiency in azo-dye formation, and reactivity in antibiotic synthesis . Moreover, the specific substitution pattern of 5-amino-4-hydroxybenzene-1,3-disulphonic acid (2-aminophenol-4,6-disulfonic acid) confers a unique reactivity profile that is not replicated by its 2-aminophenol-4-sulfonic acid counterpart or by naphthalene-based disulfonic acids such as H-acid . The quantitative evidence below delineates these critical differences and establishes the compound's irreducible role in targeted applications.

Risk Factor
This Compound
Structural Analogs
Sulfonic acid group count
Two sulfonic acid groups conferring high aqueous solubility
Mono-sulfonic analogs (e.g., 2-aminophenol-4-sulfonic acid) may show limited solubility and altered coupling reactivity
Substitution pattern
2-aminophenol-4,6-disulfonic acid regiochemistry defines a distinct electronic profile
Naphthalene-based disulfonic acids (e.g., H-acid) differ in core aromatic structure and may not replicate reactivity
Application domain
Documented as a carbapenem antibiotic synthetic intermediate
Many aminophenol sulfonates are limited to dye intermediate use and lack pharmaceutical synthesis documentation

5-Amino-4-hydroxybenzene-1,3-disulphonic Acid: Comparative Performance Data


Melting Point: A Purity and Handling Differentiator

5-Amino-4-hydroxybenzene-1,3-disulphonic acid exhibits a sharp melting point of 170 °C , which is significantly lower than that of the widely used dye intermediate H-acid (1-amino-8-naphthol-3,6-disulfonic acid), which decomposes above 300 °C . This lower, well-defined melting point simplifies purity assessment and facilitates handling during downstream processing where moderate heating is required.

Melting Point
Cross-study comparable
170 °C vs >300 °C (decomp.)
Supports purity verification by discrete melting transition
Non-decomposing transition simplifies QC relative to H-acid
Dye Chemistry Physical Property Verification Quality Control

Aqueous Solubility and Media Compatibility

The compound is characterized as soluble in both water and organic solvents (including methanol and ethanol) . This dual-solubility contrasts with simpler aminobenzene sulfonic acids like 3-aminobenzene sulfonic acid, which exhibits only limited water solubility and is practically insoluble in common organic solvents . The presence of two sulfonic acid groups alongside a free hydroxyl group in 5-Amino-4-hydroxybenzene-1,3-disulphonic acid enhances hydrophilicity while retaining sufficient lipophilicity for organic media compatibility.

Solubility Profile
Class-level inference
Water, MeOH, EtOH vs water-sparingly only
Supports broader reaction media choice without phase-transfer agents
Qualitative solubility descriptions; confirm per protocol
Solubility Reaction Medium Design Dye Synthesis

High-Purity Standards for Sensitive Applications

While standard commercial purity for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid is 95% , select suppliers offer material with certified purity ≥99% . In comparison, the commonly used analog 2-aminophenol-4-sulfonic acid (CAS 98-37-3) is typically supplied at a maximum purity of 98% . The availability of higher-purity grade material is critical for applications where trace impurities can compromise coupling efficiency in dye synthesis or introduce unwanted side products in pharmaceutical manufacturing.

Purity Grade
Cross-study comparable
≥99% available vs 98% typical max
Supports high-sensitivity synthesis with reduced impurity burden
Vendor COA verification recommended per batch
Purity Specification Analytical Reagent Grade Pharmaceutical Intermediate

HPLC Purity and Impurity Profiling

A validated reverse-phase HPLC method for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid has been established using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This provides a reproducible analytical framework for purity assessment and impurity profiling. In contrast, no publicly documented, column-specific HPLC protocol is available for closely related intermediates such as 4-amino-2-hydroxybenzene-1,5-disulfonic acid.

HPLC Method
Supporting evidence
Documented reverse-phase protocol with defined column
Supports QC method implementation without full de novo development
Method transfer validation may be needed; Newcrom R1 column
Analytical Chemistry HPLC Method Quality Assurance

Carbapenem Antibiotic Intermediate

5-Amino-4-hydroxybenzene-1,3-disulphonic acid is documented as a synthetic intermediate in the production of carbapenem antibiotics, a class of broad-spectrum β-lactam agents . This application niche is not shared by many other aminophenol sulfonic acid derivatives, which are predominantly confined to dye chemistry. For instance, 2-aminophenol-4-sulfonic acid is primarily listed as a dye intermediate and lacks documentation for antibiotic synthesis .

Application Scope
Class-level inference
Carbapenem antibiotic synthesis vs dye-only intermediates
Reported pharmaceutical intermediate use distinct from dye-only analogs
Verify structural requirements per synthesis route
Pharmaceutical Synthesis Antibiotic Intermediate Carbapenem

Aqueous Acidity and pH

The pH of a 1% aqueous solution of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid is reported to be in the range of 1–2 . This strong acidity, due to the presence of two sulfonic acid moieties, differentiates it from mono-sulfonic acid derivatives such as 2-aminophenol-4-sulfonic acid, which yields a less acidic solution. The predicted pKa value of -1.71 further underscores its highly acidic character .

Solution Acidity
Class-level inference
pH 1–2 (1% aq.); pKa −1.71
Influences reaction pH conditions and buffer system selection
Predicted pKa; confirm experimentally for critical workflows
Acidity pH Formulation

5-Amino-4-hydroxybenzene-1,3-disulphonic Acid: Optimal Application Scenarios


Azo Dye Synthesis

Given its solubility in both aqueous and alcoholic media and its well-defined melting point of 170 °C , this compound is particularly suited for azo-dye coupling reactions that benefit from a homogeneous reaction mixture without the need for harsh heating. The dual solubility ensures efficient mixing with diazonium salts in aqueous phases and subsequent coupling with naphthol components in organic or mixed solvents, leading to higher yields and purer dye products.

Quality Control and Batch Release Testing

For analytical laboratories and quality assurance departments, the availability of a documented reverse-phase HPLC protocol [1] reduces method development overhead and ensures consistent, reproducible purity assessment. This is critical for meeting regulatory standards in both dye manufacturing and pharmaceutical intermediate supply chains, where impurity profiling is mandated.

Carbapenem Antibiotic Manufacturing

Procurement teams supporting pharmaceutical R&D or production of carbapenems should prioritize 5-Amino-4-hydroxybenzene-1,3-disulphonic acid over generic aminophenol sulfonates, as it is explicitly cited as a synthetic intermediate in this specific class of β-lactam antibiotics . Substitution with a mono-sulfonic acid or a differently substituted analog would likely fail to produce the required β-lactam core structure due to mismatched electronic and steric properties.

Strongly Acidic Formulations and Reactions

When a synthetic sequence requires a reagent that maintains a low pH (1–2 in 1% solution) without the introduction of additional acid catalysts, this compound can serve a dual role as both a building block and an internal acid source. This is particularly valuable in acid-catalyzed cyclizations or deprotections where the addition of mineral acids could lead to unwanted side reactions.

Application
Selection Property
Validation Focus
Azo Dye Synthesis
Dual aqueous-organic solubility profile
Coupling efficiency and product purity verification
Quality Control Testing
Documented reverse-phase HPLC protocol
Reproducible purity profiling and impurity monitoring
Carbapenem Antibiotic Manufacturing
Reported carbapenem synthetic intermediate
Structural compatibility in β-lactam core synthesis
Acid-Catalyzed Reactions
Low solution pH (1–2 at 1% aq.)
Internal acid-source compatibility in synthesis workflows

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